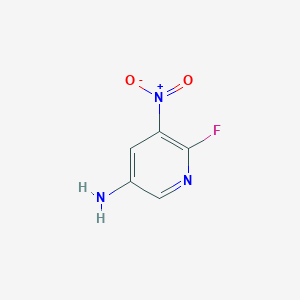
2,7-Dimethylpyrene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethylpyrene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is derived from pyrene, a polycyclic aromatic hydrocarbon, and features two methyl groups at the 2 and 7 positions of the pyrene ring, along with a sulfonyl chloride group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylpyrene-1-sulfonyl chloride typically involves the sulfonylation of 2,7-dimethylpyrene. One common method includes the reaction of 2,7-dimethylpyrene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using specialized equipment to ensure safety and efficiency. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dimethylpyrene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize this compound to form sulfonic acids.
Reduction: Reducing agents can reduce the sulfonyl chloride group to a sulfonyl group.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethylpyrene-1-sulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,7-Dimethylpyrene-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethylpyrene: Lacks the sulfonyl chloride group but shares the same pyrene core structure.
Pyrene-1-sulfonyl chloride: Similar sulfonyl chloride group but without the methyl substitutions at the 2 and 7 positions.
Uniqueness: 2,7-Dimethylpyrene-1-sulfonyl chloride is unique due to the presence of both methyl groups and the sulfonyl chloride group, which confer distinct chemical reactivity and physical properties. This combination makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H13ClO2S |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
2,7-dimethylpyrene-1-sulfonyl chloride |
InChI |
InChI=1S/C18H13ClO2S/c1-10-7-12-3-4-14-9-11(2)18(22(19,20)21)15-6-5-13(8-10)16(12)17(14)15/h3-9H,1-2H3 |
InChI-Schlüssel |
QURCQKLSEPQHCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=C1)C=CC4=C(C(=CC(=C43)C=C2)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)
![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)
![Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B12940836.png)

